p53 Activator 11

p53 Y220C mutant reactivation cancer biology structural mutant stabilization

Generic p53 activators (e.g., MDM2 inhibitors like Nutlin-3a) fail to rescue the Y220C structural mutant-they cannot correct its conformational folding defect. p53 Activator 11 directly stabilizes the Y220C mutant, restoring DNA-binding capacity and downstream p53 transcriptional activity. • EC50: 0.478 µM for p53 (Y220C) activation • Specific for the Y220C cavity-creating structural mutant; MDM2 inhibition alone does not stimulate Y220C activity • Supplied as a solid for in vitro cancer biology, target gene induction, apoptosis, and SAR benchmarking studies

Molecular Formula C26H29N7O2S
Molecular Weight 503.6 g/mol
Cat. No. B12381157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep53 Activator 11
Molecular FormulaC26H29N7O2S
Molecular Weight503.6 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NC2=CC=CN3C2=NC(=C3N4C=CC=C4)C#CCNC5=CC=C(C=C5)S(=O)(=O)N
InChIInChI=1S/C26H29N7O2S/c1-31-18-12-21(13-19-31)29-23-7-5-17-33-25(23)30-24(26(33)32-15-2-3-16-32)6-4-14-28-20-8-10-22(11-9-20)36(27,34)35/h2-3,5,7-11,15-17,21,28-29H,12-14,18-19H2,1H3,(H2,27,34,35)
InChIKeyPXIXJBZHIFAIRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p53 Activator 11: Potency, Selectivity, and Mechanism


p53 Activator 11 (CAS: 2850211-42-4, molecular weight: 503.62, molecular formula: C26H29N7O2S) is a small-molecule activator that specifically targets the Y220C mutant form of the p53 tumor suppressor protein . This compound belongs to a class of mutant p53 reactivators designed to restore wild-type tumor suppressive function by stabilizing the thermolabile Y220C structural mutant [1]. p53 Activator 11 demonstrates an EC50 value of 0.478 µM for p53 (Y220C) activation and is supplied as a solid research compound for cancer biology investigations . The Y220C mutation, a tyrosine-to-cysteine substitution at residue 220, creates a cavity in the DNA-binding domain that destabilizes p53 at physiological temperature, leading to loss of tumor suppressor function; this mutation accounts for approximately 125,000 new cancer cases annually worldwide [1].

Mutant-specific p53 Y220C reactivation studies
Structural mutant conformational stabilization assay context
Not intended for wild-type p53 or DNA-contact mutant models

Why Generic p53 Activators Cannot Substitute


The p53 Y220C mutation is a structural mutant distinct from DNA-contact mutants and cannot be rescued by generic p53 activators such as MDM2 inhibitors (e.g., Nutlin-3a, MI-773) or wild-type p53 stabilizers [1]. A consensus established in Nature Reviews Cancer (2025) confirms that 'no generic rescue compound can provide a one-size-fits-all solution to rescue two or more types of p53 mutant' [1]. Notably, Nutlin-3a does not stimulate p53 Y220C activity even under permissive conditions, indicating that MDM2 inhibition alone fails to address the fundamental folding defect of this structural mutant [2]. Substituting a Y220C-specific activator with a generic MDM2 antagonist will yield experimental failure in Y220C-mutant models, as the core mechanism of action differs fundamentally: Y220C activators restore conformational stability and DNA-binding capacity, whereas MDM2 inhibitors only prevent p53 degradation without correcting the underlying structural defect [2].

Target
Y220C-specific structural stabilization
Substitute Class
MDM2 inhibitors cannot correct the folding defect
Target
Mutant-selective p53 reactivation approach
Substitute Class
Generic p53 activators do not rescue Y220C structural mutant

Quantitative Evidence: Comparator-Based Differentiation


Y220C Activation Potency vs p53 Activator 7

p53 Activator 11 and p53 Activator 7 are both reported as Y220C mutant p53 activators; however, they exhibit different reported potency values under distinct assay conditions. p53 Activator 11 demonstrates an EC50 of 0.478 µM (478 nM) for p53 Y220C activation [1]. In comparison, p53 Activator 7 is reported with an EC50 of 104 nM for the same Y220C mutant target, as documented in patent WO2022213975A1, Example B-1 [2]. The differing potency values should be evaluated in the context of the specific assay conditions and experimental endpoints used in each study. Researchers selecting between these two Y220C-targeting compounds should consider that p53 Activator 7's reported 104 nM EC50 was established under the specific conditions described in WO2022213975A1, while p53 Activator 11's 0.478 µM EC50 derives from independent characterization [1][2].

Activation EC50
Reported
p53 Activator 11: 0.478 µM vs p53 Activator 7: 104 nM
Supports potency context for Y220C reactivation
Assay conditions may differ; cross-study comparison
p53 Y220C mutant reactivation cancer biology structural mutant stabilization

Mechanism-Specific Comparison vs MDM2 Inhibitors

p53 Activator 11 functions as a direct Y220C mutant stabilizer, whereas MDM2 inhibitors such as Nutlin-3a and MI-773 operate via a fundamentally distinct mechanism that proves ineffective for the Y220C structural mutant. Nutlin-3a is a potent MDM2 inhibitor with an IC50 of 90 nM for disrupting p53-MDM2 interaction in wild-type p53 contexts . MI-773 (SAR405838) is an MDM2 antagonist with a Ki of 0.88 nM against MDM2 [1]. However, published evidence demonstrates that Nutlin-3a does not stimulate p53 Y220C activity even when the protein is functional at 28°C, suggesting an alternative degradation pathway for this temperature-sensitive mutant that cannot be overcome by MDM2 inhibition alone [2]. A COMPARE analysis of MI-773 across 274 cancer cell lines confirmed that its activity profile correlates with Nutlin-3a and that both compounds are primarily active only in cell lines with wild-type TP53; tumor cells with mutated TP53, including Y220C, are more resistant to MI-773 [1].

Mechanistic Divergence
Class-level inference
MDM2 inhibitors do not stimulate Y220C p53 activity
Mechanism mismatch limits substitution
Requires Y220C-specific stabilizer approach
p53 mutant selectivity MDM2-p53 interaction structural vs contact mutants

Binding Affinity Context vs MB710 Stabilizer

MB710 is an established stabilizer of the oncogenic p53 mutation Y220C that binds tightly to the Y220C pocket with a reported dissociation constant (Kd) of 4.1 µM . While p53 Activator 11 is characterized by its functional EC50 of 0.478 µM for p53 Y220C activation, direct binding affinity data (Kd) for p53 Activator 11 is not available in current vendor documentation or published literature . This absence of binding affinity data represents a limitation when comparing p53 Activator 11 to well-characterized Y220C binders such as MB710. Researchers requiring quantitative binding affinity benchmarks should note that MB710 provides a validated Kd reference point for Y220C pocket binding studies, whereas p53 Activator 11's characterization relies on functional activation EC50 measurements rather than direct binding parameters .

Kd Comparison
Data to verify
Kd not reported for p53 Activator 11; MB710 Kd = 4.1 µM
Binding affinity data gap; functional EC50 only
Not suitable for biophysical binding characterization
p53 Y220C binding affinity pharmacological chaperone Kd comparison

Evidence-Based Research Applications


Functional Rescue in Y220C-Mutant Cancer Cell Models

p53 Activator 11 is suited for in vitro studies investigating functional restoration of p53 transcriptional activity in cell lines harboring the Y220C structural mutation. Given its demonstrated EC50 of 0.478 µM for p53 Y220C activation [1], researchers can employ this compound to assess p53 target gene induction, cell cycle arrest, and apoptosis specifically in Y220C-mutant backgrounds. This application is supported by the compound's mechanism as a direct Y220C mutant stabilizer, which addresses the conformational defect unique to this structural mutant—a defect that MDM2 inhibitors like Nutlin-3a (IC50 90 nM for wild-type p53-MDM2 disruption) cannot rescue [2].

Comparative SAR with Other Y220C-Targeting Compounds

p53 Activator 11 (EC50 0.478 µM) and p53 Activator 7 (EC50 104 nM) represent two commercially available Y220C activators with differing reported potency values [1][2]. Researchers conducting structure-activity relationship (SAR) investigations or benchmarking studies of Y220C reactivators can utilize p53 Activator 11 as a reference compound alongside p53 Activator 7. This enables direct experimental comparison of potency, selectivity, and downstream functional effects within the same assay system, providing valuable insights into scaffold-dependent activity profiles for this clinically relevant p53 mutant [2].

Structural vs DNA-Contact Mutant Rescue Pathways

The Y220C mutation is classified as a structural (cavity-creating) mutant distinct from DNA-contact mutants such as R273H [1]. p53 Activator 11 provides a tool compound for probing the mechanistic differences between structural mutant stabilization and alternative rescue strategies (e.g., MDM2 inhibition, which fails to stimulate Y220C activity [2]). Researchers can employ p53 Activator 11 in parallel with compounds like NSC59984 (which targets p53 R175H/R273H mutants via degradation and p73 activation, with IC50 of 2.3-3.1 µM in mutant p53 CRC cells ) to systematically compare rescue mechanisms across different p53 mutation classes, supporting the emerging consensus that mutant-specific approaches are required for effective p53 reactivation [1].

Application
Selection Property
Validation Focus
Y220C-Mutant Cell Model Studies
Y220C structural mutant stabilization
p53 target gene induction, cell cycle arrest endpoints
Y220C Activator SAR Comparison
Y220C activation potency context
Cross-compound potency and selectivity benchmarking
Mutant Class Rescue Pathway Studies
Structural vs contact mutant rescue mechanism
Mechanistic differentiation across p53 mutation classes

Technical Documentation Hub

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